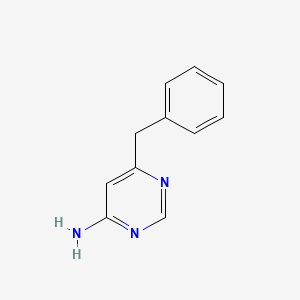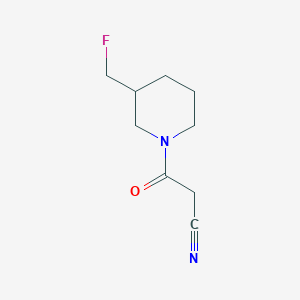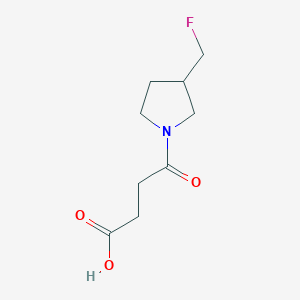
6-苄基嘧啶-4-胺
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-Benzylpyrimidin-4-amine, involves various methods. The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines provides an overview of the synthesis methods . Another study discusses the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives .Molecular Structure Analysis
The molecular formula of 6-Benzylpyrimidin-4-amine is C12H12N4. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines provides an overview of the reactivities of the substituents linked to the ring carbon and nitrogen atoms . Another study discusses the reactivities of 4,6-diarylpyrimidin-2-amine derivatives .Physical and Chemical Properties Analysis
6-Benzylpyrimidin-4-amine is a white to off-white crystalline powder that is slightly soluble in water, but soluble in organic solvents such as ethanol and DMSO.科学研究应用
药理学应用
6-苄基嘧啶-4-胺是一种二嗪生物碱,是自然界中广泛存在的一种含有两个氮原子的化合物 . 据报道,这些化合物具有广泛的药理学应用 . 它们已知具有抗代谢物、抗癌、抗菌、抗过敏、酪氨酸激酶、抗菌、钙通道拮抗剂、抗炎、止痛、降压、抗利什曼原虫、抗结核静止、抗惊厥、利尿和保钾、到抗攻击等活性 .
抗癌应用
嘧啶衍生物,包括6-苄基嘧啶-4-胺,由于其高度结构多样性,广泛应用于治疗学科 . 据报道它们具有抗癌特性 . 例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,是公认的白血病治疗方法 .
抗菌和抗真菌应用
据报道,6-苄基嘧啶-4-胺具有抗菌 和抗真菌 特性。这使得它成为开发新型抗菌和抗真菌药物的潜在候选药物。
抗寄生虫应用
据报道该化合物也具有抗寄生虫特性 . 这表明它可用于开发治疗寄生虫感染的药物。
心血管应用
据报道,6-苄基嘧啶-4-胺具有心血管和降压特性 . 这表明它可用于开发治疗心血管疾病和高血压的药物。
抗炎和止痛应用
据报道该化合物具有抗炎和止痛特性 . 这表明它可用于开发治疗炎症和疼痛的药物。
抗糖尿病应用
据报道,6-苄基嘧啶-4-胺具有抗糖尿病特性 . 这表明它可用于开发治疗糖尿病的药物。
抗病毒应用
据报道该化合物具有抗HIV特性 . 这表明它可用于开发治疗HIV的药物。
未来方向
Artificial intelligence is being used to predict protein-ligand interactions, which could be relevant for future research involving 6-Benzylpyrimidin-4-amine . Additionally, research developments in the syntheses, anti-inflammatory activities, and structure-activity relationships of pyrimidines could guide future directions .
作用机制
Target of Action
It is known that pyrimidine derivatives, which include 6-benzylpyrimidin-4-amine, have been associated with inhibitory responses against certain vital inflammatory mediators .
Mode of Action
It is suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
It is known that these properties significantly impact the bioavailability of a compound .
Result of Action
It is known that pyrimidines, including 6-benzylpyrimidin-4-amine, exhibit a range of pharmacological effects, including anti-inflammatory effects .
生化分析
Biochemical Properties
6-Benzylpyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-Benzylpyrimidin-4-amine and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. Additionally, 6-Benzylpyrimidin-4-amine can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.
Cellular Effects
6-Benzylpyrimidin-4-amine has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The influence of 6-Benzylpyrimidin-4-amine on cell signaling pathways, such as the MAPK/ERK pathway, leads to alterations in gene expression and cellular metabolism. Furthermore, this compound has been shown to disrupt mitochondrial function, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 6-Benzylpyrimidin-4-amine involves multiple pathways. At the molecular level, this compound binds to specific biomolecules, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity of CDKs, leading to cell cycle arrest and apoptosis. Additionally, 6-Benzylpyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzylpyrimidin-4-amine have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 6-Benzylpyrimidin-4-amine in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects on cellular function have been consistent, with no significant changes in its activity over extended periods.
Dosage Effects in Animal Models
The effects of 6-Benzylpyrimidin-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, 6-Benzylpyrimidin-4-amine can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
6-Benzylpyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of 6-Benzylpyrimidin-4-amine to form reactive intermediates. These intermediates are further conjugated with glutathione or other cofactors, facilitating their excretion from the body.
Transport and Distribution
The transport and distribution of 6-Benzylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes via active transport mechanisms, involving ATP-binding cassette (ABC) transporters. Once inside the cell, 6-Benzylpyrimidin-4-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Benzylpyrimidin-4-amine is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, 6-Benzylpyrimidin-4-amine can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins. The localization of 6-Benzylpyrimidin-4-amine is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
属性
IUPAC Name |
6-benzylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYZTNGEQHUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















